4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, a hydroxy-phenylpropyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-hydroxy-3-phenylpropylamine, and 2-methylbenzenesulfonamide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions between sulfonamides and biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The hydroxy-phenylpropyl group can facilitate interactions with hydrophilic or hydrophobic regions of the target molecule, while the sulfonamide group can form strong hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.
N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide: Lacks the fluorine atom, which can influence its biological activity and chemical stability.
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-benzenesulfonamide: Similar structure but without the methyl group, affecting its overall properties.
Uniqueness
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is unique due to the combination of fluorine, hydroxy-phenylpropyl, and methylbenzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12-11-14(17)7-8-16(12)22(20,21)18-10-9-15(19)13-5-3-2-4-6-13/h2-8,11,15,18-19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUYGXBTDQSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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